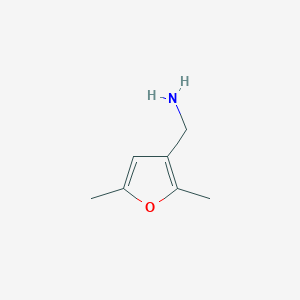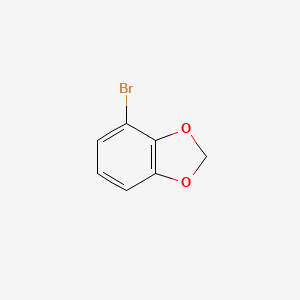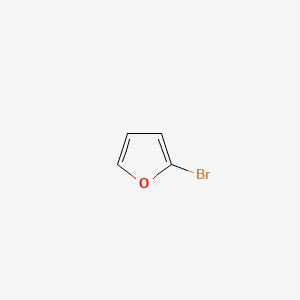
4-(Allyloxy)-3-bromobenzaldehyde
Vue d'ensemble
Description
4-(Allyloxy)-3-bromobenzaldehyde is a compound that can be associated with various chemical reactions and synthesis processes. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related bromobenzaldehydes and their derivatives. These papers explore the synthesis, molecular structure, and chemical properties of bromobenzaldehydes, which can be extrapolated to understand the characteristics of 4-(Allyloxy)-3-bromobenzaldehyde.
Synthesis Analysis
The synthesis of bromobenzaldehydes and their derivatives is a topic of interest in several studies. For instance, the synthesis of 3-bromo-4-hydroxybenzaldehyde from l-tyrosine in marine red algae is discussed, highlighting a biosynthetic pathway involving a particulate enzyme system . Another study presents a one-pot allylboration-Heck reaction for the synthesis of 3-methyleneindan-1-ols from 2-bromobenzaldehydes, demonstrating a general and efficient method with potential applications for 4-(Allyloxy)-3-bromobenzaldehyde . Additionally, palladium-catalyzed Heck-type coupling reactions are used to synthesize dihydroxyalkenylbenzaldehydes from bromobenzaldehydes, which could be relevant for the synthesis of 4-(Allyloxy)-3-bromobenzaldehyde .
Molecular Structure Analysis
The molecular structure of bromobenzaldehydes is crucial for understanding their reactivity and physical properties. A study on a new polymorph of 2-bromo-5-hydroxybenzaldehyde reports the significant deviation of the bromine atom from the plane of the benzene ring, which could influence the reactivity of similar compounds like 4-(Allyloxy)-3-bromobenzaldehyde . Spectroscopic and quantum chemical investigations on a related compound, 4-hexyloxy-3-methoxybenzaldehyde, provide insights into the optimized geometry, vibrational frequencies, and molecular electrostatic potential, which are important for understanding the structure of 4-(Allyloxy)-3-bromobenzaldehyde .
Chemical Reactions Analysis
The reactivity of bromobenzaldehydes in various chemical reactions is well-documented. For example, the preparation of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide involves a series of reactions starting from 5-bromo-2-hydroxybenzaldehyde, showcasing the versatility of bromobenzaldehydes in synthetic chemistry . The hydrolysis of 3-bromo-4-hydroxybenzaldehyde in an ionic liquid demonstrates the influence of reaction conditions on the yield and purity of the reaction, which is relevant for the chemical manipulation of 4-(Allyloxy)-3-bromobenzaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzaldehydes are influenced by their molecular structure. The study on the new polymorph of 2-bromo-5-hydroxybenzaldehyde reveals the presence of hydrogen bonds, which could affect the melting point and solubility of similar compounds . The synthesis of 3-bromo-4-hydroxybenzaldehyde with a high yield and recovery rate indicates the stability and efficiency of bromination reactions, which are important for the production of 4-(Allyloxy)-3-bromobenzaldehyde . The identification of iodination and bromination products of 3-hydroxybenzaldehyde further emphasizes the reactivity of the bromine substituent, which is a key factor in the properties of 4-(Allyloxy)-3-bromobenzaldehyde .
Applications De Recherche Scientifique
Enantioselective Synthesis and Organic Synthesis
One significant application of 4-(Allyloxy)-3-bromobenzaldehyde is in the field of enantioselective synthesis. Calder and Sutherland (2015) demonstrated an innovative one-pot allylboration-Heck reaction of 2-bromobenzaldehydes, a related compound, for the efficient synthesis of 3-methyleneindan-1-ols, which are important building blocks in organic synthesis. These compounds were synthesized with high enantioselectivity and excellent yields, showcasing the potential of bromobenzaldehydes in precision organic synthesis (Calder & Sutherland, 2015).
Hydrolysis Reactions and Ionic Liquid Studies
Liu Chang-chun (2009) explored the hydrolysis of 3-bromo-4-hydroxybenzaldehyde, a compound structurally similar to 4-(Allyloxy)-3-bromobenzaldehyde, in the ionic liquid 1-allyl-3-methyl-imidazolium [Amim]Cl. The study highlighted the effects of reaction conditions on the yield and purity of the hydrolysis reaction, indicating the relevance of bromobenzaldehydes in ionic liquid chemistry (Liu Chang-chun, 2009).
Catalytic Reactions and Compound Synthesis
The work of Gevorgyan et al. (1999) provides insight into the synthesis of indenols and indanones via catalytic cyclic vinylpalladation of aromatic aldehydes, including o-bromobenzaldehyde, which is closely related to 4-(Allyloxy)-3-bromobenzaldehyde. This research underscores the utility of bromobenzaldehydes in palladium-catalyzed reactions to produce complex organic compounds (Gevorgyan, Quan, & Yamamoto, 1999).
Chemical Modification and Antagonist Synthesis
The synthesis and characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide by H. Bi (2014) demonstrate the chemical modification potential of bromobenzaldehydes. This study illustrates how derivatives of such compounds can lead to the development of novel antagonists, indicating their significance in medicinal chemistry (H. Bi, 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-4-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h2-4,6-7H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDSNZIXKSHPEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369047 | |
| Record name | 4-(allyloxy)-3-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)-3-bromobenzaldehyde | |
CAS RN |
724746-23-0 | |
| Record name | 4-(allyloxy)-3-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




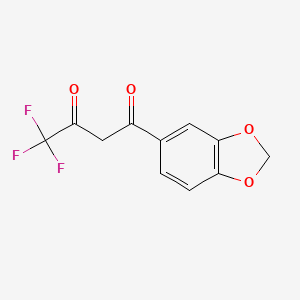
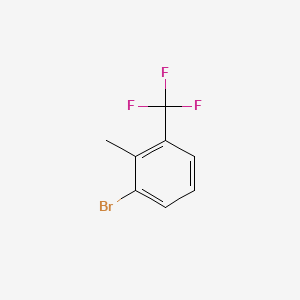
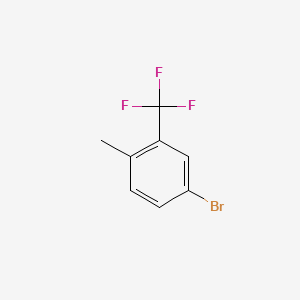
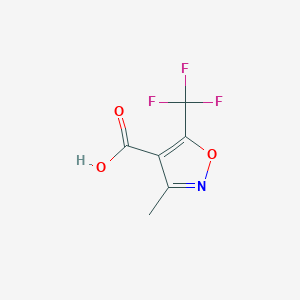
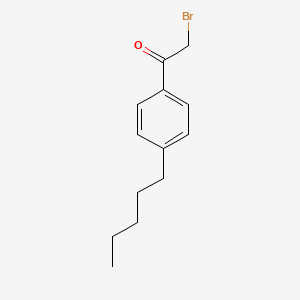

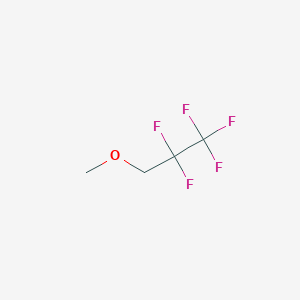
![1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide](/img/structure/B1272937.png)
